molecular formula C9H11N3O3 B8525144 3,4,5-Trimethoxyphenyl azide

3,4,5-Trimethoxyphenyl azide

Cat. No. B8525144
M. Wt: 209.20 g/mol
InChI Key: DEIGKMHFWPVXRW-UHFFFAOYSA-N
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Patent
US07781462B2

Procedure details

To a scintillation vial was added 4-ethynyl anisole (660 mg.; 5 mmol) and 3,4,5-trimethoxyphenyl azide (1.05 g.; 5 mmol) and the mixture was heated at 80° C. for 24 hours. The crude mixture was purified by column chromatography to give 1-(3,4,5-trimethoxy-phenyl)-5-(4-methoxy-phenyl)-1H-[1,2,3]triazole.
Quantity
660 mg
Type
reactant
Reaction Step One
Quantity
1.05 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][C:6]([O:9][CH3:10])=[CH:5][CH:4]=1)#[CH:2].[CH3:11][O:12][C:13]1[CH:14]=[C:15]([N:23]=[N+:24]=[N-:25])[CH:16]=[C:17]([O:21][CH3:22])[C:18]=1[O:19][CH3:20]>>[CH3:11][O:12][C:13]1[CH:14]=[C:15]([N:23]2[C:1]([C:3]3[CH:8]=[CH:7][C:6]([O:9][CH3:10])=[CH:5][CH:4]=3)=[CH:2][N:25]=[N:24]2)[CH:16]=[C:17]([O:21][CH3:22])[C:18]=1[O:19][CH3:20]

Inputs

Step One
Name
Quantity
660 mg
Type
reactant
Smiles
C(#C)C1=CC=C(C=C1)OC
Name
Quantity
1.05 g
Type
reactant
Smiles
COC=1C=C(C=C(C1OC)OC)N=[N+]=[N-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude mixture was purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=C(C1OC)OC)N1N=NC=C1C1=CC=C(C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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